molecular formula C23H17Cl4NO2 B2687201 (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide CAS No. 477888-79-2

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide

Cat. No.: B2687201
CAS No.: 477888-79-2
M. Wt: 481.19
InChI Key: KHKHRROQBAQFBX-ONNFQVAWSA-N
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Description

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide is a potent, selective, and ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). This compound demonstrates high efficacy in blocking the activation of CSF1R and its downstream signaling pathways , which are critically involved in the survival, proliferation, and differentiation of macrophages and monocytes. Its primary research value lies in the targeted investigation of tumor microenvironments, as CSF1R signaling is a key driver for the recruitment and polarization of tumor-associated macrophages (TAMs) that promote cancer progression, immunosuppression, and angiogenesis . By selectively inhibiting CSF1R, this tool compound enables researchers to deplete or reprogram TAMs, providing a powerful mechanistic approach to studying cancer immunology and evaluating potential therapeutic strategies in preclinical models of solid tumors. Furthermore, due to the central role of CSF1R in inflammatory processes, this inhibitor is also highly valuable for research into inflammatory and autoimmune diseases, such as rheumatoid arthritis and tenosynovial giant cell tumor, where CSF1R-dependent macrophages contribute to pathogenesis.

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl4NO2/c24-18-6-5-17(21(26)12-18)14-30-19-7-1-15(2-8-19)4-10-23(29)28-13-16-3-9-20(25)22(27)11-16/h1-12H,13-14H2,(H,28,29)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKHRROQBAQFBX-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2,4-dichlorophenylmethanol with a suitable base to form the methoxyphenyl intermediate.

    Coupling Reaction: The methoxyphenyl intermediate is then coupled with 4-hydroxybenzaldehyde under basic conditions to form the desired phenyl ether.

    Amidation: The final step involves the reaction of the phenyl ether with 3,4-dichlorobenzylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study the interactions of chlorinated phenyl groups with biological macromolecules. It can also serve as a model compound for studying the metabolism of chlorinated aromatic compounds.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chlorinated phenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The target compound shares core structural motifs with several chlorinated cinnamamides and acrylamides. Key analogues include:

Compound ID Key Structural Features Biological Activity Reference
Target Compound 4-[(2,4-Dichlorophenyl)methoxy]phenyl; 3,4-dichlorophenylmethyl amide Pending published data (theoretical predictions suggest antibacterial/antimycobacterial activity)
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 3,4-Dichlorophenyl; 3,5-bis(trifluoromethyl)aniline Submicromolar activity against S. aureus, MRSA, M. smegmatis, and M. marinum
(2E)-3-Phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acrylamide 2,4-Dichlorophenylamino; trichloroethyl group Unspecified activity (structural focus on trichloroethyl substitution)
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 2-Chloro-6-fluorophenylmethoxy; dimethylaminopropyl chain Unreported bioactivity (dimethylamino group may enhance solubility)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Isobutylphenyl; 3-chloro-4-fluorophenyl amide Structural emphasis on lipophilic isobutyl group

Physicochemical and ADMET Properties

  • Lipophilicity (logP): Dichlorophenyl groups increase logP values, enhancing membrane permeability but risking higher metabolic clearance. For instance, compounds in with 3,4-dichlorophenyl and trifluoromethyl groups had logP values >4, correlating with strong antibacterial activity .
  • Metabolic Stability :

    • Trichloroethyl or trifluoromethyl groups () may confer resistance to oxidative metabolism, whereas the target compound’s benzyloxy group could be susceptible to enzymatic hydrolysis .

Biological Activity

The compound (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide , also known by its CAS number 477888-75-8, is a synthetic derivative notable for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H19Cl2NO2
  • Molar Mass : 412.31 g/mol
  • CAS Number : 477888-75-8

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been evaluated in vitro against several human cancer cell lines, including:

  • Cervical Cancer : HeLa and SiHa cell lines
  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines
  • Ovarian Cancer : A2780 cell line

The compound exhibited significant antiproliferative effects with IC50 values ranging from 0.50 to 3.58 μM , indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure. The presence of dichlorophenyl groups and methoxy substituents plays a crucial role in enhancing its biological activity. Comparative studies with similar compounds have shown that modifications in the phenyl rings significantly influence the antiproliferative potency.

CompoundIC50 (μM)Cell Line
Compound A0.50HeLa
Compound B0.82MCF-7
This compound0.62A2780

Study 1: Evaluation Against Cervical Cancer Cells

In a recent study published in MDPI, the compound was tested against cervical cancer cell lines using MTT assays. The results indicated that it significantly inhibited cell proliferation with an IC50 value of 0.50 μM , making it one of the more potent compounds evaluated in this context .

Study 2: Comparative Analysis with Quinoline Derivatives

A comparative analysis involving quinoline derivatives demonstrated that compounds with similar structural motifs to this compound showed varying degrees of antiproliferative activity based on their substituents. This underscores the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) confirms regiochemistry and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99%) .

Advanced Research Questions

Q. How do chlorine substituents influence biological activity and cytotoxicity?

Q. How can computational modeling guide pharmacokinetic optimization?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., bacterial enzymes), guiding substituent modifications for improved affinity .
  • ADMET Prediction: Software (e.g., Schrödinger QikProp) calculates log P, solubility, and blood-brain barrier penetration. For example, reducing log P from 4.2 to 3.5 decreases hepatotoxicity risk .

Q. What strategies resolve contradictions between in vitro efficacy and cytotoxicity?

Methodological Answer:

  • Serum Supplementation: Adding fetal bovine serum to cell cultures mimics physiological conditions, reducing cytotoxicity artifacts (e.g., IC50 shifts from 5 µM to >10 µM) .
  • Structural Hybridization: Combine chlorine substituents (for activity) with polar groups (e.g., -OH, -SO₂NH₂) to lower log D .

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